2-Nitrobenzenesulfonic acid

Description

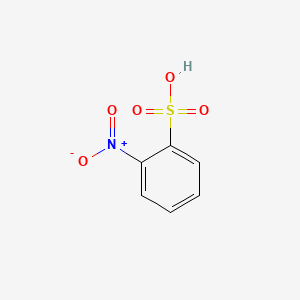

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTDMFJYBAURQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033533 | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrobenzenesulfonic acid appears as a whitish colored solid in the form of flakes. It will form a corrosive solution in water. Denser than water. Severely irritates skin and eyes. Used to make other chemicals. | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31212-28-9, 80-82-0 | |

| Record name | NITROBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031212289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitrobenzenesulfonic Acid

This guide provides a comprehensive examination of the synthetic pathways leading to 2-nitrobenzenesulfonic acid. Tailored for researchers, chemists, and professionals in drug development, this document delves into the underlying mechanisms, provides field-proven experimental protocols, and explains the causality behind critical process choices. Our focus is on delivering a narrative grounded in scientific integrity, ensuring that each step is understood not merely as a procedure, but as a consequence of fundamental chemical principles.

Strategic Overview: The Challenge of Ortho-Substitution

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its synthesis, however, presents a classic regioselectivity challenge inherent to electrophilic aromatic substitution. The direct sulfonation of nitrobenzene, the most apparent route, is electronically disfavored for producing the desired ortho isomer.

The nitro group (–NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Furthermore, it is a strong meta-director. This is due to the resonance structures of the intermediate carbocation (the arenium ion or sigma complex), where the positive charge is destabilized when placed on the carbon atom bearing the nitro group (a situation that occurs with ortho and para attack). Consequently, direct sulfonation of nitrobenzene overwhelmingly yields the meta isomer, 3-nitrobenzenesulfonic acid.[2][3]

Therefore, to efficiently synthesize the 2-nitro isomer, an indirect, multi-step pathway commencing from a pre-substituted precursor is the industrially preferred and more logical approach. This guide will detail both the direct sulfonation mechanism, to illustrate the underlying chemical principles, and the more practical indirect route for targeted synthesis.

Pathway I: Direct Sulfonation of Nitrobenzene (Favors 3-Isomer)

The Electrophilic Aromatic Substitution Mechanism

The sulfonation of an aromatic ring is a cornerstone reaction in organic chemistry. The process involves the attack of an electrophile, sulfur trioxide (SO₃), on the electron-rich benzene ring.[4] In the case of nitrobenzene, the reaction requires forcing conditions, typically using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, at elevated temperatures.[2]

The mechanism proceeds in three key stages:

-

Generation of the Electrophile: Sulfur trioxide (SO₃) is a potent electrophile due to the highly polarized S=O bonds. It is readily available in oleum or generated in situ from the self-protonation of concentrated sulfuric acid.[5]

-

Formation of the Arenium Ion: The π-electron system of the nitrobenzene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as the arenium ion (or sigma complex). This step is the slow, rate-determining step of the reaction.[4][6]

-

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new sulfonic acid group. This restores the aromaticity of the ring, yielding the final product.[6]

dot digraph "Sulfonation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial"];

} bca Caption: Mechanism of Electrophilic Sulfonation on Nitrobenzene.

Experimental Protocol: Synthesis of 3-Nitrobenzenesulfonic Acid

This protocol describes the synthesis of the major isomer, 3-nitrobenzenesulfonic acid, via direct sulfonation. It serves as a validated reference for understanding the reaction conditions.

CAUTION: This reaction involves highly corrosive oleum and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Methodology:

-

Carefully add 123 g of nitrobenzene to 375 g of oleum (containing 25% free SO₃) in a reaction vessel equipped with a mechanical stirrer and a thermometer.[2][3] The initial temperature should be around 70°C.

-

The reaction is exothermic, and the temperature will rise rapidly. Maintain the temperature between 100-110°C using an appropriate cooling bath.[2] Do not exceed 115°C.

-

Once the addition is complete, continue heating the mixture at 110-115°C.[2]

-

Monitor the reaction for completion. A simple test involves taking a small aliquot of the reaction mixture and pouring it into water. The absence of the characteristic smell of nitrobenzene indicates the reaction is complete (typically within 30-60 minutes).[2]

-

If the reaction is incomplete after 30 minutes, it indicates an insufficient amount of oleum. Cautiously add another 50 g of oleum dropwise and continue heating.[2]

-

Once complete, allow the mixture to cool. With vigorous stirring, pour the reaction mixture onto 500 g of crushed ice.[2][3]

-

To isolate the product, add 200 g of sodium chloride in portions with continuous stirring. The sodium salt of 3-nitrobenzenesulfonic acid will precipitate as a thick paste. Continue stirring until the mass becomes more fluid.[2]

-

After standing for approximately 10 hours, filter the solid product. The crude sodium 3-nitrobenzenesulfonate can be purified by recrystallization from water.[2]

Pathway II: Targeted Synthesis of this compound

To overcome the inherent meta-directing influence of the nitro group, the most effective synthesis of the ortho isomer begins with a starting material where the desired substitution pattern is already established. The synthesis from 2-chloronitrobenzene is a well-documented and reliable method.[7][8]

Mechanistic Rationale and Workflow

This multi-step synthesis involves a sequence of reactions designed to introduce the sulfonic acid group at the ortho position relative to the nitro group.

-

Step 1: Nucleophilic Aromatic Substitution. 2-Chloronitrobenzene reacts with sodium disulfide. The highly nucleophilic disulfide anion (S₂²⁻) displaces the chloride ion to form 2,2'-dinitrodiphenyl disulfide.[7][8] The electron-withdrawing nitro group activates the ring for this nucleophilic substitution.

-

Step 2: Oxidative Chlorination. The disulfide intermediate is treated with chlorine gas in an acidic medium. This cleaves the disulfide bond and oxidizes the sulfur atoms, forming the highly reactive 2-nitrobenzenesulfonyl chloride.[7][8]

-

Step 3: Hydrolysis. The final step is the hydrolysis of the 2-nitrobenzenesulfonyl chloride. This is typically achieved by reacting it with water or a dilute alkaline solution, which readily converts the sulfonyl chloride to the corresponding sulfonic acid.[7][8]

Experimental Protocol: Synthesis from 2-Chloronitrobenzene

This protocol is a composite of established procedures and represents a validated pathway to the target compound.

Methodology:

Part A: Synthesis of 2,2'-Dinitrodiphenyl Disulfide

-

In a suitable reaction vessel, dissolve 2-chloronitrobenzene in an aqueous ethanol solution.

-

Add sodium disulfide (Na₂S₂) to the solution.

-

Heat the reaction mixture to approximately 80°C and maintain this temperature with stirring until the reaction is complete, as monitored by an appropriate technique like TLC or HPLC.[7][8]

-

Upon completion, cool the mixture and isolate the precipitated 2,2'-dinitrodiphenyl disulfide by filtration.

Part B: Synthesis of 2-Nitrobenzenesulfonyl Chloride

-

Suspend the isolated 2,2'-dinitrodiphenyl disulfide in a mineral acid medium. The presence of nitric acid can serve as a catalyst.[7][8]

-

Bubble chlorine gas through the suspension while maintaining vigorous stirring. This is an oxidative chlorination process.

-

Monitor the reaction until the starting disulfide is fully consumed.

-

Isolate the crude 2-nitrobenzenesulfonyl chloride product. It can be purified by dissolving in a suitable solvent like glacial acetic acid at 50-60°C, filtering, and then recrystallizing by cooling and adding cold water.[9]

Part C: Hydrolysis to this compound

-

Take the purified 2-nitrobenzenesulfonyl chloride and add it to a dilute alkaline solution (e.g., aqueous sodium carbonate).[9]

-

Heat the mixture to boiling with stirring to promote hydrolysis. The reaction is typically complete within an hour after the sulfonyl chloride melts.[9]

-

The resulting solution contains the sodium salt of this compound. The free acid can be obtained by careful acidification.[7][8]

Product Data and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅NO₅S | [10][11] |

| Molar Mass | 203.17 g/mol | [11][12] |

| Appearance | Pale yellow or whitish crystalline solid/flakes | [7][11] |

| Melting Point | 70 °C | [7][8] |

| Solubility | Soluble in water, forming a corrosive solution | [1][11] |

| CAS Number | 80-82-0 | [7][10] |

Analytical Characterization:

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final product and for monitoring reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the ortho substitution pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the sulfonic acid (–SO₃H) and nitro (–NO₂) groups.

Conclusion

The synthesis of this compound is a prime example of how synthetic strategy must be adapted to overcome the inherent electronic biases of a substrate. While direct sulfonation of nitrobenzene is mechanistically straightforward, it is impractical for producing the desired ortho isomer due to the powerful meta-directing effect of the nitro group. The more sophisticated, multi-step synthesis starting from 2-chloronitrobenzene provides a reliable and regioselective route. This pathway, involving nucleophilic substitution, oxidative chlorination, and final hydrolysis, demonstrates a logical and field-proven approach to obtaining this important chemical intermediate with high purity and yield.

References

-

University of Glasgow. THE MECHANISM OF AROMATIC SULPHON AT ION. SUMMARY of a thesis presented in accordance with the regulations. [Link]

-

Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]

-

Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. [Link]

-

Aakash Institute. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

- Google Patents. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.

- Google Patents.

-

Solubility of Things. This compound. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 2-Nitrobenzenesulphonic acid. [Link]

-

PrepChem.com. Preparation of 3-nitrobenzenesulfonic acid. [Link]

-

PubChem. 2-Methyl-5-nitrobenzenesulfonic acid. [Link]

-

Scribd. Synthesis of Nitrobenzenesulfonic Acid | PDF. [Link]

-

PubChem. CID 88510826 | C12H10N2O10S2. [Link]

-

Organic Syntheses. orthanilic acid. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. prepchem.com [prepchem.com]

- 3. scribd.com [scribd.com]

- 4. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]

- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | 80-82-0 [chemicalbook.com]

- 8. This compound CAS#: 80-82-0 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lookchem.com [lookchem.com]

- 11. 2-Nitrobenzenesulphonic acid | C6H5NO5S | CID 6664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonic acid (2-NBSA), an organosulfur compound, presents as a significant intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pharmaceuticals.[1] Its bifunctional nature, arising from the presence of both a nitro group and a sulfonic acid moiety on the benzene ring, imparts unique reactivity and physicochemical characteristics. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-NBSA, offering field-proven insights and detailed experimental protocols to support research and development activities. Understanding these properties is paramount for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Molecular Structure and Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The electron-withdrawing nature of both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups significantly influences the electron density of the aromatic ring, impacting its reactivity in electrophilic substitution reactions.[1]

Figure 1: Molecular structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₅S | [1] |

| Molecular Weight | 203.17 g/mol | [2] |

| Appearance | Pale yellow to yellow crystalline solid | [1] |

| Melting Point | 70-76 °C | [1][3] |

| Boiling Point | 355 °C (likely decomposition) | [1] |

| Density | 1.637 - 1.683 g/cm³ | [1][4] |

| pKa | -1.43 ± 0.18 (Predicted) | [4] |

Solubility

This compound is generally considered to be soluble in water.[1] This is attributed to the high polarity imparted by both the sulfonic acid (-SO₃H) and the nitro (-NO₂) functional groups, which can readily form hydrogen bonds with water molecules.[1] The solubility is expected to be influenced by both temperature and pH.[1]

-

Temperature Dependence : As with many organic acids, the solubility of this compound in water is likely to increase with a rise in temperature.[1]

-

pH Influence : Being a strong acid, its effective solubility can be significantly affected by the pH of the aqueous solution.[1] In solutions with pH values above its pKa, the sulfonic acid group will be deprotonated, forming the more soluble sulfonate anion.[1]

Experimental Protocol for Solubility Determination (Flask Method)

This protocol outlines a standard procedure for the quantitative determination of the solubility of this compound in water at various temperatures.

Principle: An excess of the solid compound is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a series of sealed vials containing a known volume of deionized water.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperatures (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with a known volume of deionized water.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

-

Calculate the solubility in g/L or mol/L.

Figure 2: Experimental workflow for determining the solubility of this compound.

Melting Point

The melting point of a crystalline solid is a critical physical property for identification and purity assessment. For this compound, the reported melting point is in the range of 70-76 °C.[1][3] A sharp melting range is indicative of a high degree of purity.

Experimental Protocol for Melting Point Determination (Capillary Method)

Principle: A small amount of the powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Materials:

-

This compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting point.

-

Allow the apparatus to cool, and then repeat the measurement with a fresh sample, using a much slower heating rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Figure 4: Experimental workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro, sulfonic acid, and substituted benzene ring moieties.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| -SO₃H | O-H stretch (broad) | 3000 - 2500 |

| S=O stretch (asymmetric) | 1250 - 1160 | |

| S=O stretch (symmetric) | 1080 - 1010 | |

| -NO₂ | N-O stretch (asymmetric) | 1550 - 1475 |

| N-O stretch (symmetric) | 1360 - 1290 | |

| Aromatic Ring | C-H stretch | > 3000 |

| C=C stretch | 1600 - 1450 | |

| C-H out-of-plane bend | 900 - 675 |

Experimental Protocol for FTIR Spectroscopic Analysis

Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of the bonds in the molecule, is measured.

Materials:

-

This compound

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

-

Potassium bromide (KBr), IR grade (for pellet method)

Procedure (KBr Pellet Method):

-

Thoroughly dry a small amount of this compound and IR-grade KBr.

-

Grind a mixture of approximately 1-2 mg of the sample and 100-200 mg of KBr in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 5: Experimental workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for the structural confirmation of this compound.

Predicted ¹H NMR Spectral Features: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the four protons on the benzene ring due to their distinct chemical environments and spin-spin coupling. The electron-withdrawing effects of the nitro and sulfonic acid groups will cause these protons to be deshielded and resonate at a lower field (higher ppm).

Predicted ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the sulfonic acid group and the carbon atom attached to the nitro group are expected to be significantly deshielded.

Experimental Protocol for NMR Spectroscopic Analysis

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and plotted as a function of frequency, providing information about the chemical environment of the nuclei.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium oxide (D₂O), DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard.

-

Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure.

Figure 6: Experimental workflow for NMR spectroscopic analysis.

Acidity (pKa)

The sulfonic acid group in this compound is a strong acid, and its pKa is predicted to be very low. [4]The pKa value is a measure of the strength of an acid in solution.

Experimental Protocol for pKa Determination by Potentiometric Titration

Principle: The pH of a solution of the acid is monitored as a strong base of known concentration is added incrementally. The pKa can be determined from the midpoint of the titration curve.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill a burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, known increments, recording the pH after each addition and allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid. [5]

Figure 7: Workflow for determining the pKa of this compound by potentiometric titration.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. [6]It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended PPE:

-

Safety goggles or face shield

-

Chemical-resistant gloves

-

Protective clothing

Handling Precautions:

-

Avoid breathing dust or mists. [6]* Wash thoroughly after handling. [6]* Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. [6]* If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [6]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The information on its molecular structure, solubility, melting point, spectroscopic characteristics, and acidity, coupled with detailed experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and accurate determination of these properties are crucial for the safe and effective utilization of this important chemical intermediate in various scientific and industrial applications.

References

-

[No Author]. (n.d.). This compound - Solubility of Things. Retrieved from [Link]

-

[No Author]. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

[No Author]. (n.d.). 3-Nitrobenzenesulfonic acid - Solubility of Things. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trinitrobenzenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectral data of 2NB2AM compound determined by (a) experimental; and (b) theoretical method. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2NB2AM compound performed by (a) experimental analysis;.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2FNI (a) Experimental and (b) Theoretical. Retrieved from [Link]

-

PubChem. (n.d.). CID 88510826 | C12H10N2O10S2. Retrieved from [Link]

-

[No Author]. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Pure. (2013). Development of methods for the determination of pKa values. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]

-

[No Author]. (n.d.). CHEM 344 Shift Parameters.pdf. Retrieved from [Link]

-

Wiley Online Library. (2006). Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Retrieved from [Link]

-

YouTube. (2014). Using Titration Data to Calculate the pKa of a Weak Acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption 2-Naphthalenesulfonic acid. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 2-nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2021). Measurement of pKa by Potentiometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Water as a Function of Temperature a T m.... Retrieved from [Link]

-

http:/ /ejournal.upi. edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chemicalbook.com [chemicalbook.com]

2-Nitrobenzenesulfonic acid CAS number 80-82-0

An In-depth Technical Guide to 2-Nitrobenzenesulfonic Acid (CAS 80-82-0)

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this guide delves into the causality behind its chemical behavior, synthesis, and applications, grounding its claims in established scientific literature and validated protocols.

Introduction and Strategic Importance

This compound (CAS: 80-82-0) is an important aromatic organic compound characterized by the presence of two key functional groups on a benzene ring: a sulfonic acid group (-SO₃H) and a nitro group (-NO₂) in the ortho position. This specific arrangement dictates its chemical personality—a strong acid with a highly electron-deficient aromatic system. These features make it a versatile and valuable intermediate in various sectors, most notably in the synthesis of dyes, specialty chemicals, and as a derivatizing agent in advanced analytical chemistry.[1] Its role as a precursor to other key molecules, such as orthanilic acid, solidifies its importance in the chemical manufacturing landscape.[2][3]

Physicochemical Properties: A Quantitative Overview

The inherent properties of this compound are a direct consequence of its molecular structure. The sulfonic acid group confers strong acidity and high water solubility, while the nitro group significantly influences the reactivity of the aromatic ring.[1]

| Property | Value | Source(s) |

| CAS Number | 80-82-0 | [2][4][5] |

| Molecular Formula | C₆H₅NO₅S | [2][4] |

| Molecular Weight | 203.17 g/mol | [2][4][6] |

| Appearance | Pale yellow to light orange crystalline powder | [1][2] |

| Melting Point | 70 °C | [2][3] |

| Density | ~1.637 g/cm³ | [3][7] |

| pKa (Predicted) | -1.43 ± 0.18 | [3][7] |

| Solubility | Soluble in water. Solubility is influenced by pH and temperature. | [1] |

| UN Number | 2305 | [5][7][8] |

Expert Insight: The predicted pKa of -1.43 underscores that this compound is a very strong acid, fully deprotonated in most aqueous environments. This high acidity is a critical factor in its catalytic applications. Its solubility in water is a key practical advantage, simplifying reaction workups and enabling its use in aqueous media, though its hydrate form is common.[1][8]

Synthesis and Purification: A Validated Workflow

The most common industrial synthesis of this compound does not involve direct sulfonation of nitrobenzene, but rather proceeds from 2-chloronitrobenzene. This multi-step process is designed to ensure high regioselectivity and yield.

Synthesis Pathway: The pathway involves two primary stages:

-

Formation of the Intermediate (2-Nitrobenzenesulfonyl chloride): 2-Chloronitrobenzene is first converted to 2,2'-dinitrodiphenyl disulfide. This disulfide is then subjected to oxidative chlorination, which cleaves the disulfide bond and oxidizes the sulfur atoms to form 2-nitrobenzenesulfonyl chloride.[2][3][9]

-

Hydrolysis to the Final Product: The resulting 2-nitrobenzenesulfonyl chloride is hydrolyzed, typically using a dilute alkali solution, to yield this compound.[2][3]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis of 2-Nitrobenzenesulfonyl Chloride

This protocol is a representative synthesis based on established chemical principles.[10] All work must be conducted in a fume hood with appropriate personal protective equipment.

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reaction: To the flask, add 2-nitrobenzenesulfonyl chloride (1.0 eq) and a dilute aqueous solution of sodium hydroxide (e.g., 1.2 eq in water).

-

Heating: Gently heat the mixture to reflux. The progress of the hydrolysis can be monitored by TLC or HPLC to check for the disappearance of the starting sulfonyl chloride.

-

Workup: Once the reaction is complete, cool the solution to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1). This protonates the sulfonate salt to yield the sulfonic acid.

-

Isolation: The product can be isolated by evaporation of the solvent under reduced pressure. The resulting solid will contain sodium chloride as an impurity.

-

Purification: For purification, the crude product can be recrystallized. Given its high water solubility, a mixed solvent system or extraction into an organic solvent like ethyl acetate may be necessary, followed by drying and solvent removal. Commercially available products often have a purity of ≥98%.[4]

Causality: Using an alkaline medium for hydrolysis is crucial as it facilitates the nucleophilic attack of hydroxide ions on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Subsequent acidification is required to obtain the free sulfonic acid from its salt.

Core Applications and Mechanisms of Action

The utility of this compound stems from its dual functionality and predictable reactivity.

A. Key Intermediate in Dye Synthesis

The primary industrial application of this compound is as a precursor to orthanilic acid (2-aminobenzenesulfonic acid).[2][3] This transformation is a straightforward reduction of the nitro group to an amine group, typically achieved using iron in an acidic medium or catalytic hydrogenation.

-

Mechanism: The nitro group (-NO₂) is reduced to an amino group (-NH₂), while the sulfonic acid group (-SO₃H) remains unchanged.

-

Significance: Orthanilic acid is a vital diazo component in the manufacturing of a wide range of reactive dyes used for coloring textiles like cotton.[2]

B. Derivatizing Agent for Analytical Sciences

In a more specialized application, the 2-nitrophenylsulfonyl (nosyl) moiety, derived from this acid, is used to create derivatization reagents for highly sensitive analytical techniques like Ultra-High-Performance Liquid Chromatography with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS).[11][12]

-

Mechanism of Action: A reagent containing the nosyl group is designed to react with specific functional groups in an analyte, such as the primary amines in amino acids.[11] When the derivatized molecule is analyzed by MS/MS, it fragments in a predictable way. The nosyl group produces a characteristic fragment ion (C₆H₄N₁O₅S), which acts as a "reporter ion."[11][12]

-

Trustworthiness & Validation: This method is self-validating. The detection of this specific, high-mass-accuracy fragment ion provides extremely high confidence in the identification of the derivatized analyte, even in complex biological matrices. It allows for sensitive and selective quantification of a wide range of compounds from a single experiment.[11][12]

C. Pharmaceutical and Research Applications

This compound and related compounds serve as building blocks in the synthesis of pharmaceuticals.[1][8] The hydrate form has been investigated for potential anti-inflammatory properties.[8] Furthermore, structurally similar compounds like 2,4,6-trinitrobenzenesulfonic acid (TNBS) are used in preclinical research to induce colitis in animal models, which is essential for studying inflammatory bowel disease (IBD).[13]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is critical for its effective use. A multi-technique approach ensures comprehensive characterization.

Caption: Logical workflow for analytical characterization.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining purity.

-

Protocol: A reverse-phase C18 column is typically used. The mobile phase would consist of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic modifier like acetonitrile.[14] Detection is performed using a UV detector, where the nitroaromatic system provides strong chromophores. A purity of >98% is common for commercial grades.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight.

-

Expected Result: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₆H₄NO₅S⁻. High-resolution MS would confirm the exact mass of 202.9888.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.

-

¹H NMR: The four protons on the aromatic ring are all chemically distinct, leading to a complex splitting pattern (an ABCD system) in the downfield region (typically 7.5-8.5 ppm). The significant downfield shift is due to the strong electron-withdrawing effects of both the nitro and sulfonic acid groups.

-

¹³C NMR: Six distinct signals are expected in the aromatic region (approx. 120-150 ppm). The carbon attached to the sulfonic acid group and the carbon attached to the nitro group would be the most deshielded.[6]

-

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires strict safety protocols.[7]

-

Hazard Identification:

-

GHS Pictogram: Corrosive.

-

Hazard Statement: H314 - Causes severe skin burns and eye damage. It is also known to be self-reactive and can decompose violently at high temperatures (around 200°C).[6]

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

-

-

Storage:

-

Transport:

Conclusion

This compound is a chemical of significant industrial and research value. Its well-defined physicochemical properties, governed by its ortho-substituted nitro and sulfonic acid groups, make it a reliable precursor for dyes and a sophisticated component of modern analytical reagents. While its utility is clear, its hazardous and corrosive nature demands that all handling, storage, and disposal be conducted with the utmost adherence to safety protocols. This guide provides the foundational knowledge for scientists and researchers to utilize this versatile compound effectively and safely in their work.

References

-

This compound. LookChem. [Link]

-

This compound. Solubility of Things. [Link]

-

Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. [Link]

-

2-Nitrobenzenesulphonic acid | C6H5NO5S. PubChem. [Link]

- Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.

- Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid and salts thereof by oxidation.

-

Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. PubMed. [Link]

-

2,4,6-Trinitrobenzenesulfonic acid. Wikipedia. [Link]

-

2-amino-5-nitrobenzenesulfonic acid - 13C NMR Spectrum. SpectraBase. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Orthanilic acid. Organic Syntheses Procedure. [Link]

-

The Versatile Applications of 4-Nitrobenzenesulfonic Acid in Chemical Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

CID 88510826 | C12H10N2O10S2. PubChem. [Link]

-

Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 80-82-0 [chemicalbook.com]

- 3. This compound CAS#: 80-82-0 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Nitrobenzenesulphonic acid | C6H5NO5S | CID 6664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. biosynth.com [biosynth.com]

- 9. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4,6-Trinitrobenzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 14. 3-Nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. combi-blocks.com [combi-blocks.com]

2-Nitrobenzenesulfonic acid molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nitrobenzenesulfonic Acid

Abstract

This compound (C₆H₅NO₅S) is a pivotal organic compound, characterized by the presence of a sulfonic acid group and a nitro group in an ortho relationship on a benzene ring. This guide offers a comprehensive examination of its molecular and electronic structure, bonding characteristics, and spectroscopic signature. We explore the profound influence of the sterically hindered and strongly electron-withdrawing substituents on the molecule's geometry, reactivity, and analytical profile. Methodologies for its synthesis and characterization are detailed, providing researchers, chemists, and drug development professionals with a foundational understanding of this versatile chemical intermediate.

Introduction and Significance

This compound is a yellow crystalline solid that is highly soluble in water due to the polarity imparted by its functional groups.[1] It serves as a crucial intermediate in the chemical industry, primarily in the synthesis of dyes and pharmaceuticals.[1] The unique arrangement of a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) adjacent to each other on an aromatic ring creates a molecule with distinct chemical properties, including strong acidity and a highly electron-deficient aromatic system, making it a subject of significant interest in synthetic and mechanistic chemistry.

Molecular Structure and Geometry

Key Geometric Features:

-

Steric Hindrance: The most critical feature of the molecule's geometry is the severe steric repulsion between the bulky nitro (-NO₂) and sulfonic acid (-SO₃H) groups. To alleviate this strain, both groups are forced to twist out of the plane of the benzene ring. This deviation from planarity has significant consequences for the molecule's electronic properties and reactivity.

-

Bond Angles: The internal C-C-C bond angle at the point of substitution (C1 and C2) is expected to be slightly distorted from the ideal 120° of a perfect hexagon due to the electronic and steric demands of the large substituents.

-

Intramolecular Interactions: The ortho positioning allows for potential intramolecular hydrogen bonding between the acidic proton of the sulfonic acid group and an oxygen atom of the nitro group. This interaction can influence the conformation of the functional groups and the overall acidity of the molecule.

Caption: Key resonance structures showing electron withdrawal.

Spectroscopic Characterization

While complete, experimentally verified spectra for this compound are not widely available in public repositories, its spectroscopic features can be reliably predicted based on the known behavior of its functional groups and data from its isomers, such as 3- and 4-nitrobenzenesulfonic acid. [2][3][4] Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Appearance |

| Infrared (IR) | O-H stretch (acidic) | Very broad absorption, ~3000 cm⁻¹ |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |

| N=O asymmetric stretch | Strong absorption, ~1530-1550 cm⁻¹ | |

| N=O symmetric stretch | Strong absorption, ~1340-1360 cm⁻¹ | |

| S=O stretch | Two strong absorptions, ~1350 cm⁻¹ and ~1170 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (H3, H4, H5, H6) | Four distinct signals in the downfield region (δ 7.5-8.5 ppm). Due to the lack of symmetry, they will form a complex, coupled spin system (ABCD pattern). The strong deshielding is caused by the electron-withdrawing groups. [4] |

| Acidic Proton (-SO₃H) | A broad singlet, highly variable position (δ 10-12 ppm or higher), often exchanges with D₂O. | |

| ¹³C NMR | Aromatic Carbons | Six distinct signals are expected. |

| C1-SO₃H and C2-NO₂ | Highly deshielded signals due to direct attachment to the electron-withdrawing groups. Their chemical shifts will be significantly downfield compared to the other four carbons. | |

| C3, C4, C5, C6 | Four signals in the typical aromatic region (δ 120-150 ppm). Their precise shifts are influenced by the combined inductive and resonance effects of the substituents. |

Synthesis and Reactivity

Synthesis Protocol

A common laboratory and industrial synthesis involves a two-step process starting from 2-chloronitrobenzene. [5]A more direct route involves the oxidative chlorination of a disulfide precursor followed by hydrolysis. [5][6] Protocol: Synthesis via Oxidative Chlorination and Hydrolysis

-

Step 1: Oxidative Chlorination: 2,2'-dinitrodiphenyl disulfide is treated with chlorine gas in the presence of a mineral acid (e.g., HCl) and nitric acid. This reaction cleaves the disulfide bond and oxidizes the sulfur atoms to form 2-nitrobenzenesulfonyl chloride. [5][6]2. Step 2: Hydrolysis: The resulting 2-nitrobenzenesulfonyl chloride is carefully hydrolyzed using a dilute aqueous base (e.g., NaOH) followed by acidification. The sulfonyl chloride group (-SO₂Cl) is converted to the sulfonic acid group (-SO₃H), yielding the final product. [5]

Caption: Workflow for the synthesis of this compound.

Key Reactivity

-

Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as iron in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/catalyst). [5]The product, 2-aminobenzenesulfonic acid (orthanilic acid), is a valuable precursor for many azo dyes. [5]* Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates substitution reactions with strong nucleophiles, where the nitro group can act as a leaving group under certain conditions.

-

Acidity: As a strong acid, it readily donates its proton in aqueous solutions and can serve as a catalyst for acid-mediated reactions. [1]

Applications in Research and Drug Development

The utility of this compound is intrinsically linked to its structure:

-

Dye Synthesis: Its primary application is as a precursor to orthanilic acid, a key diazo component in the manufacturing of a wide range of colorants. [5][7]* Pharmaceutical Intermediate: The reactive handles provided by the nitro and sulfonic acid groups make it a versatile starting material for building more complex molecules in medicinal chemistry.

-

Mechanistic Studies: Due to its well-defined electronic and steric properties, it is often used as a model substrate in studies of nucleophilic aromatic substitution and other reaction mechanisms.

Conclusion

This compound is a molecule whose properties are a direct and dramatic consequence of the interplay between its ortho-substituted functional groups. The steric clash and powerful electron-withdrawing effects dictate its non-planar geometry, high acidity, and characteristic reactivity. A thorough understanding of this structure-property relationship, supported by spectroscopic analysis and defined synthetic routes, is essential for its effective application in the chemical and pharmaceutical industries. This guide provides the foundational knowledge for professionals to leverage the unique chemistry of this important compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid. [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

- Google Patents. (n.d.). DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene.

-

SpectraBase. (n.d.). 2-amino-5-nitrobenzenesulfonic acid - Optional[13C NMR] - Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

-

The Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction.... [Link]

-

National Institute of Standards and Technology. (n.d.). m-Nitrobenzensulfonic acid. NIST Chemistry WebBook. [Link]

-

Solubility of Things. (n.d.). This compound. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-NITROBENZENESULFONIC ACID(98-47-5) IR2 [m.chemicalbook.com]

- 3. m-Nitrobenzensulfonic acid [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 80-82-0 [chemicalbook.com]

- 6. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

spectroscopic data (NMR, IR, MS) of 2-Nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonic Acid

This guide provides a detailed exploration of the spectroscopic data for this compound (CAS No. 80-82-0), a key intermediate in the synthesis of dyes and pharmaceuticals.[1] Intended for researchers, chemists, and quality control professionals, this document synthesizes available spectral data with established analytical principles to offer a comprehensive reference for the characterization of this compound. We will delve into Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting not just the data, but the causality behind the spectral features and the protocols for their acquisition.

Compound Overview: this compound

This compound (C₆H₅NO₅S) is an aromatic compound featuring both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) substituted at the ortho positions of a benzene ring.[2] These two strongly electron-withdrawing groups significantly influence the molecule's chemical properties and its spectroscopic signature. The compound is typically a light orange to yellow crystalline solid, soluble in water due to the polarity imparted by its functional groups.[1] Its molecular weight is 203.17 g/mol .[2][3]

| Property | Value | Source |

| CAS Number | 80-82-0 | [2] |

| Molecular Formula | C₆H₅NO₅S | [2] |

| Molecular Weight | 203.17 g/mol | [3] |

| Appearance | Light orange to yellow powder/crystal | |

| Purity | >98.0% (HPLC) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common method for analysis.

Interpretation of the Mass Spectrum

The mass spectrum of this compound reveals a molecular ion peak and a series of fragment ions that are characteristic of its structure. The molecular ion [M]⁺ is expected at m/z 203.[4] Key fragmentation pathways involve the loss of the nitro group, the sulfonic acid group, and other neutral fragments like SO₂ and SO₃.

Table 2: Key Mass Spectrum Data for this compound [4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 203 | ~1-5 | [C₆H₅NO₅S]⁺ (Molecular Ion) |

| 123 | ~10-20 | [M - SO₃H]⁺ |

| 76 | ~60-70 | [C₆H₄]⁺ |

| 50 | ~64 | [C₄H₂]⁺ |

| 30 | ~69.6 | [NO]⁺ |

The fragmentation process is initiated by the high-energy electrons in the EI source, which dislodge an electron from the molecule to form the molecular ion. The subsequent fragmentation provides a structural fingerprint.

Experimental Protocol: Electron Ionization MS

This protocol describes a general procedure for acquiring an EI mass spectrum using a direct insertion probe.

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of this compound in a volatile solvent like methanol or acetonitrile.

-

Probe Loading: Apply a small drop of the solution onto the tip of the direct insertion probe and allow the solvent to evaporate completely.

-

Instrument Setup:

-

Data Acquisition: Insert the probe into the ion source. As the probe heats up, the sample will vaporize and ionize. Acquire spectra continuously throughout the heating ramp.

-

Data Analysis: Process the acquired data to obtain a background-subtracted mass spectrum. Identify the molecular ion and major fragment ions.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrations of specific functional groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions from the S=O bonds of the sulfonic acid group and the N=O bonds of the nitro group. The O-H stretch of the sulfonic acid is typically very broad.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference Insight |

| 3500 - 2800 (broad) | O-H stretch | Sulfonic Acid (-SO₃H) | Broad O-H stretching bands are characteristic of carboxylic and sulfonic acids.[5] |

| 1530 - 1510 | Asymmetric N=O stretch | Nitro Group (-NO₂) | Aromatic nitro compounds typically show a strong asymmetric stretch in this region. |

| 1350 - 1330 | Symmetric N=O stretch | Nitro Group (-NO₂) | The symmetric stretch is also a strong, characteristic band for nitro groups. |

| 1250 - 1160 | Asymmetric S=O stretch | Sulfonic Acid (-SO₃H) | Corresponds to the strong asymmetric stretching of the S=O bonds. |

| 1080 - 1030 | Symmetric S=O stretch | Sulfonic Acid (-SO₃H) | Represents the symmetric stretching of the S=O bonds. |

| 850 - 750 | C-H out-of-plane bend | 1,2-Disubstituted Aromatic | The substitution pattern on the benzene ring influences the C-H bending vibrations. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

This method is suitable for analyzing solid samples.

-

Sample Preparation:

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: Grinding ensures the sample is evenly dispersed in the KBr matrix, minimizing light scattering and producing a high-quality spectrum. KBr is used as it is transparent in the mid-IR region.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrophotometer.

-

Wavelength Range: 4000 - 400 cm⁻¹.[5]

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

FTIR Analysis Workflow

Caption: Workflow for acquiring and interpreting an FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the chemical environments of the four protons on the aromatic ring. Both the -NO₂ and -SO₃H groups are strongly electron-withdrawing, which deshields the aromatic protons, shifting their signals downfield to a high chemical shift (δ > 7.5 ppm). The ortho-substitution pattern results in four distinct signals, each integrating to one proton.

Table 4: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.1 - 8.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho to the nitro group and adjacent to H-5. |

| H-3 | 7.9 - 8.1 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho to the sulfonic acid group and adjacent to H-4. |

| H-5 | 7.8 - 8.0 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Coupled to H-4 and H-6. |

| H-4 | 7.7 - 7.9 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Coupled to H-3 and H-5. |

| -SO₃H | 10.0 - 12.0 | Broad singlet (br s) | - | Acidic proton, signal is often broad and its position is concentration-dependent. |

Note: Predictions are based on established substituent effects in substituted benzenes.[7]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six signals for the six aromatic carbons. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-2) will be significantly deshielded.

Table 5: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 148 - 152 | Attached to the strongly electron-withdrawing nitro group. |

| C-1 | 140 - 144 | Attached to the strongly electron-withdrawing sulfonic acid group. |

| C-4 | 134 - 137 | Para to the sulfonic acid group. |

| C-6 | 131 - 134 | Para to the nitro group. |

| C-5 | 128 - 131 | Meta to both substituents. |

| C-3 | 123 - 126 | Ortho to the sulfonic acid group. |

Experimental Protocol: NMR Spectroscopy

This protocol is adapted for a standard 400 MHz NMR spectrometer.[8]

-

Sample Preparation:

-

Instrument Setup & Acquisition (¹H NMR):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton (e.g., zg30).

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.[7]

-

Spectral Width: -2 to 14 ppm.

-

-

-

Instrument Setup & Acquisition (¹³C NMR):

-

Data Processing & Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum. For ¹H NMR, use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). For ¹³C NMR, use the solvent peak at δ ≈ 39.52 ppm.[6]

-

Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts and coupling patterns to confirm the structure.

-

Structure-Spectra Correlation Diagram

Caption: Correlation of atoms in this compound to their predicted NMR signals. (Note: The image in the DOT script is a placeholder and would need to be replaced with the actual chemical structure for rendering).

Conclusion

The spectroscopic characterization of this compound is straightforward when employing a multi-technique approach. Mass spectrometry confirms the molecular weight and provides key fragmentation data. Infrared spectroscopy identifies the characteristic functional groups, namely the sulfonic acid and nitro moieties. Finally, ¹H and ¹³C NMR spectroscopy, even when predicted based on established principles, offers unambiguous confirmation of the 1,2-disubstitution pattern on the aromatic ring. The protocols and reference data provided in this guide serve as a robust resource for the analysis and quality control of this important chemical compound.

References

-

2-Methyl-5-nitrobenzenesulfonic acid | C7H7NO5S | CID 8458 - PubChem. (n.d.). PubChem. Available at: [Link]

-

2-Methyl-5-nitrobenzenesulfonic acid - SIELC Technologies. (2018). SIELC Technologies. Available at: [Link]

-

2-amino-5-nitrobenzenesulfonic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]

-

FTIR functional groups assignments associated with the samples (i) 2NBA... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). (n.d.). Human Metabolome Database. Available at: [Link]

-

m-Nitrobenzensulfonic acid - the NIST WebBook. (n.d.). NIST. Available at: [Link]

-

This compound - Solubility of Things. (n.d.). Solubility of Things. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

2-Methyl-5-nitrobenzenesulfonic acid | C7H7NO5S | CID 8458 - PubChem. (n.d.). PubChem. Available at: [Link]

-

This compound - LookChem. (n.d.). LookChem. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Organic Chemistry Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Nitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive examination of the principles and practical considerations governing the electrophilic aromatic substitution (EAS) reactions of 2-Nitrobenzenesulfonic acid. This substrate presents a unique case study in aromatic chemistry, featuring a benzene ring substituted with two powerful electron-withdrawing, meta-directing groups positioned ortho to one another. We will dissect the synergistic deactivating effects of the nitro and sulfonic acid moieties, analyze the resulting regiochemical outcomes, and detail the aggressive reaction conditions required to effect transformations such as nitration and halogenation. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this highly deactivated aromatic system.

Introduction: The Challenge of a Doubly Deactivated Aromatic System

This compound, C₆H₅NO₅S, is a crystalline organic compound notable for its high polarity and water solubility, conferred by the sulfonic acid group.[1] It serves as a valuable intermediate in the synthesis of dyes and pharmaceuticals.[1][2] From the perspective of synthetic chemistry, its structure is defined by the presence of two of the most potent deactivating groups in electrophilic aromatic substitution: the nitro group (-NO₂) and the sulfonic acid group (-SO₃H).

The fundamental mechanism of EAS involves the attack of an electrophile by the π-electron system of the aromatic ring, proceeding through a high-energy carbocationic intermediate known as an arenium ion or sigma complex.[3][4][5] The stability of this intermediate is paramount to the reaction's feasibility and rate. Substituents that donate electron density to the ring stabilize this intermediate and are thus termed "activating groups." Conversely, substituents that withdraw electron density destabilize the arenium ion, reduce the ring's nucleophilicity, and are known as "deactivating groups."[6][7] this compound is an extreme example of the latter, posing significant challenges to further electrophilic functionalization.

Electronic Landscape: Synergistic Deactivation and Regioselectivity

To predict the outcome of an EAS reaction on this compound, one must first analyze the electronic influence of each substituent.

-

The Nitro Group (-NO₂): The nitro group is a quintessential strong deactivating group.[8][9] It exerts a powerful electron-withdrawing effect through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond.

-

Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, creating formal positive charges at the ortho and para positions of the benzene ring.[7][9] This resonance withdrawal severely depletes electron density at these positions.

-

-

The Sulfonic Acid Group (-SO₃H): The sulfonic acid group is also a strong deactivating group, primarily through its potent inductive effect.[10] The highly electronegative oxygen atoms and the sulfur atom withdraw electron density from the ring, reducing its reactivity towards electrophiles.[11]

Both the -NO₂ and -SO₃H groups are classified as meta-directors .[8][10][12] This is a direct consequence of their electron-withdrawing nature. Attack by an electrophile at the ortho or para positions would place a positive charge in the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing group—a highly destabilized arrangement.[10] Meta attack, however, avoids this unfavorable situation, making it the least disfavored pathway.

Directing Effects in this compound

In this compound, the two groups are ortho to each other. Their directing effects are synergistic, as illustrated below.

-

The -NO₂ group at C-2 directs incoming electrophiles to its meta positions: C-4 and C-6.

-

The -SO₃H group at C-1 directs incoming electrophiles to its meta positions: C-3 and C-5.

However, the directing influence is not equal. The nitro group's ability to withdraw electrons via resonance makes it a more powerful deactivating and directing group. The consensus of these directing vectors, combined with the extreme deactivation, points toward substitution occurring preferentially at the C-4 and C-6 positions , which are meta to the powerfully directing nitro group.

Caption: Logical workflow for the nitration of this compound.

Halogenation

Halogenation with chlorine or bromine requires a strong Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently powerful electrophile. [13][14]The reaction conditions must be rigorous, likely involving heating, to achieve any significant conversion. The products would be the corresponding 4-halo- and 6-halo-2-nitrobenzenesulfonic acids.

Sulfonation